methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
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Overview
Description
Methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a dimethoxyphenyl derivative with a suitable diketone, followed by cyclization and esterification steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts and solvents that facilitate the cyclization and esterification reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinoline: A simpler structure with broad applications in medicinal chemistry.
Isoquinoline: Another nitrogen-containing heterocycle with similar properties.
Imidazo[1,2-a]quinoxalines: Compounds with a fused ring structure that exhibit similar biological activities.
Uniqueness
What sets methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate apart is its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H28N2O6 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 6-(2,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate |
InChI |
InChI=1S/C24H28N2O6/c1-24(2)11-15-19(16(27)12-24)18(14-7-6-13(30-3)10-17(14)31-4)20(23(29)32-5)21-22(28)25-8-9-26(15)21/h6-7,10,18H,8-9,11-12H2,1-5H3,(H,25,28) |
InChI Key |
FBYPHBYRVIIHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=C(C=C(C=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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